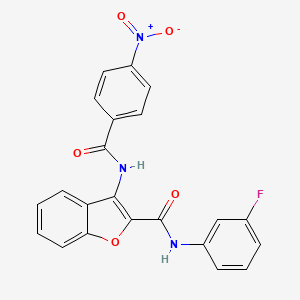
3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide (DFBNC) is a novel, small molecule drug candidate that has recently been developed for its potential therapeutic applications. DFBNC is a fluorinated carboxamide that has been identified as a potential anti-inflammatory and anti-cancer agent.
Mecanismo De Acción
The mechanism of action of 3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is not yet fully understood. However, it is believed that 3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide exerts its therapeutic effects by binding to specific receptors in the body, which triggers a cascade of biochemical and physiological responses. Specifically, 3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide binds to the toll-like receptor 4 (TLR4) to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This activation of NF-κB leads to the production of pro-inflammatory cytokines, which in turn leads to the inhibition of inflammation. In addition, 3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide may also inhibit the activity of certain enzymes involved in the production of cancer cells.
Biochemical and Physiological Effects
3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide has been shown to exert a variety of biochemical and physiological effects. In preclinical studies, 3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, 3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide has been shown to have anti-oxidant, anti-viral, and anti-fungal activities. Furthermore, 3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide has been found to be effective in the treatment of chronic pain and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide has a number of advantages and limitations for laboratory experiments. The main advantage of 3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is that it is a small molecule drug candidate that can be easily synthesized and tested in laboratory experiments. In addition, 3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide has been found to possess a variety of therapeutic activities, making it a promising drug candidate for further research. However, the mechanism of action of 3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is not yet fully understood and further research is needed to elucidate the exact mechanism of action.
Direcciones Futuras
The potential future directions for 3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide include further preclinical and clinical studies to investigate the safety and efficacy of 3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide in the treatment of various diseases. In addition, further research is needed to elucidate the exact mechanism of action of 3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide and to identify potential drug targets. Furthermore, further research is needed to investigate the pharmacokinetic and pharmacodynamic properties of 3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide, as well as to develop formulation strategies for 3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide. Finally, further research is needed to explore the potential synergistic effects of 3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide in combination with other drugs.
Métodos De Síntesis
3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is synthesized by reacting 2,6-difluorobenzamide with 4-nitrophenyl benzofuran-2-carboxylate in an organic solvent. The reaction is catalyzed by an amine base and proceeds through a nucleophilic substitution reaction. This reaction produces the desired product, 3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide, in high yields.
Aplicaciones Científicas De Investigación
3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide has been studied for its potential therapeutic applications in both preclinical and clinical studies. In preclinical studies, 3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, 3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide has been found to possess anti-oxidant, anti-viral, and anti-fungal activities. Furthermore, 3-(2,6-difluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide has been shown to be effective in the treatment of chronic pain and neurological disorders.
Propiedades
IUPAC Name |
3-[(2,6-difluorobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3O5/c23-15-5-3-6-16(24)18(15)21(28)26-19-14-4-1-2-7-17(14)32-20(19)22(29)25-12-8-10-13(11-9-12)27(30)31/h1-11H,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRVRWSCHKOJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6489897.png)


![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B6489922.png)
![N-(4-fluorophenyl)-3-[4-(morpholine-4-sulfonyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6489926.png)

![N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6489959.png)

![N-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6489967.png)
![N-(4-nitrophenyl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6489974.png)
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B6489989.png)
![3-(2-{[1,1'-biphenyl]-4-yl}acetamido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489990.png)
![N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6489997.png)
![N-benzyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6490003.png)